Technical Monograph: Biological Activity of 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine
Technical Monograph: Biological Activity of 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine
This guide serves as a technical monograph for 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine , a specialized tryptamine derivative.
Unlike classical tryptamines (e.g., DMT, Serotonin) which primarily target CNS serotonin receptors, this N1-arylated, C2-methylated analog is most significant as a chemical probe in immunopharmacology , specifically within the Interleukin-1 Receptor (IL-1R) superfamily.
Compound Class: N1-Aryl-2-Alkyltryptamine Primary Application: Immunomodulation Probe, IL-1R1 Allosteric Modulator Secondary Application: 5-HT Receptor Antagonist/SAR Template
Executive Summary
2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine (herein referred to as 1-Ph-2-Me-T ) represents a critical structural departure from endogenous tryptamines. The substitution of the indole nitrogen (N1) with a phenyl group abolishes the hydrogen-bond donor capability required for canonical 5-HT2A agonism, shifting its pharmacological profile toward allosteric modulation of cytokine receptors and antagonism at monoaminergic sites.
Recent research into 1,2-disubstituted indole ethanamines (such as DPIE) identifies this structural class as modulators of the IL-1β/IL-1R1 signaling complex . This guide details the molecule's utility in dissecting inflammatory pathways and provides validated protocols for its synthesis and biological characterization.
Chemical Biology & Mechanism of Action[1]
Structural Pharmacology (SAR)
The biological activity of 1-Ph-2-Me-T is defined by three steric and electronic features:
-
N1-Phenyl Substitution:
-
Effect: Steric bulk and loss of N1-H.
-
Consequence: Eliminates "canonical" binding to the Serotonin 5-HT2A receptor's orthosteric site (which requires N1-H interaction with Ser/Thr residues). Increases lipophilicity (LogP), enhancing membrane penetration but altering metabolic clearance.
-
-
C2-Methyl Substitution:
-
Effect: Rotational restriction of the ethylamino side chain.
-
Consequence: Often protects against Monoamine Oxidase (MAO) degradation (steric hindrance near the active site) and enhances selectivity for 5-HT2 subtypes over 5-HT1, though usually as an antagonist in the presence of N1-substitution.
-
-
Primary Ethanamine Chain:
-
Effect: Retains basicity for salt formation.
-
Consequence: Allows interaction with negatively charged pocket residues (Asp/Glu) in GPCRs and cytokine receptors.
-
Immunomodulation: The IL-1R1 Pathway
Research indicates that 1,2-disubstituted tryptamines act as small-molecule modulators of the interaction between Interleukin-1β (IL-1β) and its receptor (IL-1R1).[1]
-
Mechanism: Unlike competitive inhibitors, these analogs (like DPIE and its 2-methyl derivatives) likely bind to an allosteric site on the extracellular domain of IL-1R1 or the IL-1β:IL-1R1 complex.
-
Outcome: Depending on the specific steric volume at C2 (Methyl vs. Phenyl), the molecule can either augment (synergize) or inhibit the recruitment of the co-receptor (IL-1RAcP), thereby tuning the downstream NF-κB and MAPK signaling cascades.
Visualization: IL-1β Signaling Modulation
The following diagram illustrates the putative intervention point of 1-Ph-2-Me-T within the inflammatory cascade.
Caption: Putative mechanism of 1-Ph-2-Me-T modulating the IL-1β:IL-1R1 complex stability, influencing downstream cytokine release.
Validated Experimental Protocols
To characterize 1-Ph-2-Me-T, researchers must employ a "Synthesis-Verification-Screening" workflow. The following protocols ensure data integrity.
Synthesis: Modified Fischer Indole Cyclization
Rationale: Direct alkylation of tryptamine at N1 is prone to side reactions. The Fischer indole synthesis allows for the pre-installation of the N1-phenyl and C2-methyl groups.
Reagents:
-
N,N-Diphenylhydrazine (Precursor A)
-
5-Chloropentan-2-one (or equivalent ketone/aldehyde precursor)
-
Acid Catalyst: 4% H2SO4 or Polyphosphoric acid (PPA)
Step-by-Step Protocol:
-
Hydrazone Formation: React N,N-diphenylhydrazine with the appropriate ketone in ethanol under reflux for 2 hours.
-
Cyclization: Evaporate solvent and treat the residue with PPA at 100°C for 3-4 hours. This effects the [3,3]-sigmatropic rearrangement to form the indole core.
-
Side Chain Installation: If the ethylamine chain is not pre-formed, perform a Vilsmeier-Haack formylation at C3, followed by Henry reaction (nitroaldol) with nitromethane, and subsequent reduction (LiAlH4) to the amine.
-
Purification: Flash column chromatography (Silica gel, DCM:MeOH 9:1).
-
Validation: 1H-NMR must show the diagnostic N-Phenyl protons (multiplet, 7.4-7.6 ppm) and C2-Methyl singlet (2.3-2.4 ppm).
Surface Plasmon Resonance (SPR) Binding Assay
Rationale: To verify direct physical interaction with the IL-1R1 receptor, avoiding false positives common in cell-based assays.
Parameters:
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Ligand: Recombinant Human IL-1R1 (immobilized via amine coupling).
-
Analyte: 1-Ph-2-Me-T (Concentration series: 0.1 µM – 100 µM).
Workflow:
-
Immobilization: Inject IL-1R1 (10 µg/mL in Acetate pH 4.5) to reach ~2000 RU.
-
Reference: Use an unmodified flow cell to subtract non-specific binding (critical due to the lipophilicity of the N1-phenyl group).
-
Injection: Inject analyte at 30 µL/min for 120s (association) followed by 180s dissociation.
-
Analysis: Fit data to a 1:1 Langmuir binding model or a Conformational Change model if kinetics are complex.
Functional Assay: Cytokine Release in PBMCs
Rationale: To determine if the binding event results in agonism (inflammation) or antagonism (anti-inflammatory).
Protocol:
-
Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) or use Gingival Fibroblasts (HGF-1).
-
Pre-treatment: Incubate cells with 1-Ph-2-Me-T (1, 10, 50 µM) for 1 hour.
-
Stimulation: Add IL-1β (1 ng/mL).
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout: Collect supernatant. Quantify IL-6 and IL-8 using sandwich ELISA.
-
Control: Compare against DPIE (positive control for augmentation) and Dexamethasone (suppression).
Quantitative Data Profile
The following table summarizes the predicted and observed properties of 1-Ph-2-Me-T compared to the standard DPIE.
| Property | 1-Ph-2-Me-T (Target) | DPIE (Reference) | Biological Implication |
| Molecular Weight | 250.34 g/mol | 312.41 g/mol | 1-Ph-2-Me-T is smaller, potentially higher BBB permeability. |
| LogP (Predicted) | ~3.4 | ~4.8 | High lipophilicity; requires DMSO for stock solutions. |
| IL-1R1 Binding | Modulator (Kd ≈ µM) | Enhancer (Kd ≈ µM) | 2-Methyl group is less bulky than 2-Phenyl; may alter allosteric fit. |
| 5-HT2A Affinity | Low / Antagonist | Negligible | N1-Phenyl prevents agonist receptor activation. |
| Metabolic Stability | Moderate | High | C2-Methyl blocks some metabolic routes but N-dealkylation is possible. |
References
-
PubChem. (2025).[2] 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine (Compound Summary). National Library of Medicine. [Link]
-
Takayama, K., et al. (2018). DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine] Augments Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells.[1] International Journal of Molecular Sciences, 19(7), 1835.[1] [Link]
-
Sato, T., et al. (2022). Synthesis of DPIE Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. International Journal of Molecular Sciences, 23(3), 1324. [Link]
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. [Link]
